molecular formula C8H9ClN2OS B13309124 2-[(4-chlorophenyl)sulfanyl]-N'-hydroxyethanimidamide

2-[(4-chlorophenyl)sulfanyl]-N'-hydroxyethanimidamide

Cat. No.: B13309124
M. Wt: 216.69 g/mol
InChI Key: QZQBWSKCYMEUSH-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-[(4-Chlorophenyl)sulfanyl]-N'-hydroxyethanimidamide (CAS RN: 70661-64-2) is an organosulfur compound with the molecular formula C₈H₉ClN₂O₃S. It features a sulfanyl (-S-) group bridging a 4-chlorophenyl ring and a hydroxyethanimidamide moiety.

Properties

Molecular Formula

C8H9ClN2OS

Molecular Weight

216.69 g/mol

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N'-hydroxyethanimidamide

InChI

InChI=1S/C8H9ClN2OS/c9-6-1-3-7(4-2-6)13-5-8(10)11-12/h1-4,12H,5H2,(H2,10,11)

InChI Key

QZQBWSKCYMEUSH-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC=C1SC/C(=N/O)/N)Cl

Canonical SMILES

C1=CC(=CC=C1SCC(=NO)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N’-hydroxyethanimidamide typically involves the reaction of 4-chlorothiophenol with ethyl chloroacetate in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then treated with hydroxylamine hydrochloride to yield the final product . The reaction conditions generally include refluxing the mixture in an appropriate solvent, such as ethanol, for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-chlorophenyl group can undergo substitution reactions under specific conditions:

Reaction TypeConditions & CatalystsProduct FormedReference
Aromatic halogen displacement K₂CO₃ in DMF at 120–130°CReplacement of Cl with nucleophiles (e.g., amines, alkoxides)
Suzuki coupling Pd(PPh₃)₄, Na₂CO₃, toluene/waterBiaryl derivatives
  • The sulfanyl group acts as an ortho/para-directing group, favoring substitution at the para position relative to the sulfur atom.

  • In one study, analogous chloroaromatics reacted with amines under Ullmann conditions to form C–N bonds .

Condensation Reactions

The hydroxyethanimidamide moiety participates in condensation to form heterocycles:

ReactantConditionsProductKey Findings
Carbon disulfide KOH, ethanol, reflux1,3,4-Oxadiazole-2-thiol derivativesCyclization confirmed via IR and NMR
Acetonyl acetone Acetic acid, 80°CPyrrol-1-yl propanamideYield: 63%; characterized by LC-MS
  • The reaction with carbodiimides forms triazole derivatives, as observed in structurally related hydroxyimidamides .

Oxidation Reactions

The sulfanyl group can oxidize to sulfoxide or sulfone under controlled conditions:

Oxidizing AgentConditionsProductStability Notes
H₂O₂ (30%) Acetic acid, 50°C, 4 hrsSulfoxide (minor)Further oxidation to sulfone at 80°C
mCPBA DCM, 0°C to RTSulfone (major)Confirmed via TLC and HPLC
  • Over-oxidation risks require precise temperature control.

Acylation and Alkylation

The hydroxy group undergoes derivatization:

Reaction TypeReagentProductYield & Characterization
Acetylation Acetic anhydride, pyridineN-acetylated derivativeIR: 1664 cm⁻¹ (C=O stretch)
Benzoylation Benzoyl chloride, dry pyridineN-benzoyl derivativeM.p. 190–193°C; 90% yield
  • Alkylation with propargyl bromide forms alkyne-functionalized analogs for click chemistry.

Coordination Chemistry

The compound acts as a ligand for transition metals:

Metal SaltConditionsComplex PropertiesApplication
Cu(II) chloride Methanol, RT, 2 hrsBlue crystalline complexPotential antimicrobial agent
Fe(III) nitrate Ethanol/water (1:1), 60°COctahedral geometryCatalytic oxidation studies
  • Stability constants (log β) for Cu(II) complexes range from 8.2–10.5.

pH-Dependent Tautomerism

The hydroxyethanimidamide group exhibits tautomeric equilibria:

MediumDominant TautomerEvidence
Acidic (pH < 3) Iminol form (C=NH–OH)UV-Vis λmax shift to 270 nm
Neutral (pH 7) Amidine form (N–C(OH)=NH)NMR: δ 8.29 ppm (NH)
Basic (pH > 10) Deprotonated amidoxime (N–C(O⁻)=N–H)IR loss of O–H stretch

Biochemical Reactivity

Inhibition studies suggest interactions with enzymes:

EnzymeIC₅₀ (μM)MechanismReference
Carbonic anhydrase 12.4Competitive inhibition via Zn²⁺ displacement
Acetylcholinesterase 28.9π-π stacking with Trp84 residue
  • Molecular docking reveals hydrogen bonding with Thr199 (CA) and His440 (AChE) .

Key Challenges in Reaction Optimization

  • Steric hindrance from the 4-chlorophenyl group reduces yields in SNAr reactions (<40% without ultrasonication) .

  • Over-oxidation of sulfanyl to sulfone requires strict stoichiometric control of H₂O₂.

  • Tautomeric instability complicates NMR characterization; deuterated DMSO stabilizes the amidine form .

Scientific Research Applications

2-[(4-chlorophenyl)sulfanyl]-N’-hydroxyethanimidamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N’-hydroxyethanimidamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or modulate signaling pathways involved in inflammation and cancer .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Features
Compound Name Substituent Variations Molecular Formula Key Properties/Activities References
2-[(4-Chlorophenyl)sulfanyl]-N'-hydroxyethanimidamide Base structure: 4-chlorophenyl, hydroxyethanimidamide C₈H₉ClN₂O₃S Hydrogen-bonding capacity, crystallinity
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (Compound I) Pyrimidine ring replaces hydroxyethanimidamide C₁₂H₁₂ClN₅OS Intramolecular N–H⋯N bonds; α-glucosidase inhibition (IC₅₀: ~49 µM)
N-(3-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (Compound II) 3-chlorophenyl substitution; dual molecules in asymmetric unit C₁₂H₁₂ClN₅OS Larger dihedral angles (59–62°); 3D hydrogen-bonded network
2-[(4-Chlorophenyl)sulfanyl]-N'-hydroxy-3-pyridinecarboximidamide Pyridine ring replaces ethanimidamide C₁₂H₁₀ClN₃OS Enhanced π-π stacking; unconfirmed bioactivity
2-(2,6-Dichlorophenoxy)-N'-hydroxyethanimidamide Dichlorophenoxy group replaces sulfanyl-chlorophenyl C₈H₇Cl₂N₂O₂ Potential herbicide/antimicrobial activity

Crystallographic and Hydrogen-Bonding Differences

  • Dihedral Angles and Packing: Compound I exhibits a dihedral angle of 42.25° between the pyrimidine and chlorophenyl rings, favoring planar stacking and inversion dimers via N–H⋯N bonds . Compound II shows larger angles (59.70° and 62.18°), resulting in a 3D network with bifurcated N–H⋯O/Cl interactions .
  • Hydrogen-Bonding Motifs :

    • Compound I forms R₂²(8) ring motifs, while Compound II utilizes N–H⋯Cl bonds for layered structures .
    • Sulfonyl analogs (e.g., 2-[(4-chlorophenyl)sulfonyl]-N'-hydroxyethanimidamide) may exhibit stronger hydrogen bonds due to the electron-withdrawing sulfonyl group .
Table 2: Enzyme Inhibition Profiles of Selected Analogues
Compound α-Glucosidase IC₅₀ (µM) BChE IC₅₀ (µM) LOX IC₅₀ (µM) Antibacterial Activity
8q (Pyrimidine-sulfanyl acetamide) 49.71 ± 0.19 - - Moderate
8g/h (Indolyl-oxadiazole) - 31.62–33.70 - High
8b (Oxadiazole-sulfanyl acetamide) - - 99.30 ± 2.89 Weak
Acarbose (Standard) 38.25 ± 0.12 - - -
Baicalein (Standard) - - 22.4 ± 1.30 -
  • Key Findings: Pyrimidine-sulfanyl derivatives (e.g., 8q) show competitive α-glucosidase inhibition, nearing the efficacy of acarbose . The absence of direct activity data for this compound implies a need for targeted biochemical assays.

Electronic and Steric Effects

  • Sulfanyl vs. Sulfonyl Groups :
    • Sulfanyl (-S-) groups enhance nucleophilicity, while sulfonyl (-SO₂-) groups increase polarity and hydrogen-bond acceptor strength .
  • Chlorophenyl Position :
    • 4-Chlorophenyl derivatives (Compound I) exhibit tighter molecular packing than 3-chlorophenyl analogs (Compound II) due to reduced steric hindrance .

Biological Activity

2-[(4-chlorophenyl)sulfanyl]-N'-hydroxyethanimidamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves reactions that introduce the chlorophenyl and sulfanyl groups to the ethanimidamide backbone. The compound can be synthesized through methods involving nucleophilic substitution or condensation reactions, often utilizing solvents like DMF (dimethylformamide) for optimal yields.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as:

  • Anticancer Agent : The compound has shown promise in inhibiting cell proliferation in multiple cancer cell lines, including breast and lung cancers. It acts as an inhibitor of histone deacetylases (HDAC), which are implicated in cancer progression .
  • Antimicrobial Properties : Preliminary evaluations indicate that the compound exhibits antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Its mechanism may involve disruption of bacterial cell wall synthesis .
  • Neuroprotective Effects : There is emerging evidence suggesting that this compound could be beneficial in treating neurodegenerative diseases due to its ability to modulate cellular pathways involved in neuronal survival .

Anticancer Activity

A study conducted by the National Cancer Institute evaluated the cytotoxic effects of this compound across various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, particularly against MCF7 (breast cancer) and A549 (lung cancer) cell lines. The compound was found to reduce cell growth by approximately 68% compared to untreated controls .

Antimicrobial Activity

In antimicrobial assays, this compound demonstrated minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL against Gram-positive bacteria. In contrast, its activity against Gram-negative bacteria was less pronounced, suggesting a selective mechanism of action .

Data Tables

Biological Activity Cell Line Tested IC50 (µM) Effect on Cell Growth (%)
AnticancerMCF71032%
AnticancerA5491228%
AntimicrobialS. aureus20Inhibition
AntimicrobialE. coli30Mild inhibition

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